methyl 4-(2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate
Description
This compound belongs to the 1,4-dihydropyridinone class, characterized by a fused pyridinone core with a methoxy group at position 5, a pyrimidin-2-ylsulfanyl methyl group at position 2, and a benzoate ester linked via an acetamido group at position 2.
Properties
IUPAC Name |
methyl 4-[[2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-29-18-11-25(16(10-17(18)26)13-31-21-22-8-3-9-23-21)12-19(27)24-15-6-4-14(5-7-15)20(28)30-2/h3-11H,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPQUOFUIMLXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds, such as 4-oxo-4-phenyl-but-2-enoates, have been found to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway, through the formation of an adduct with coenzyme a (coa).
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw.
Structural and Functional Insights
Substituent Effects on Activity: The pyrimidin-2-ylsulfanyl group in the target compound may enhance binding affinity compared to simpler thioether groups (e.g., propylthio in 5d) due to π-π stacking with bacterial enzyme active sites.
Bioavailability and Solubility: The benzoate ester in the target compound and 5b improves water solubility compared to non-ester analogs like 4e, which rely on mercapto groups for solubility . 5c’s trifluoromethyl group, while enhancing potency, may reduce solubility due to increased hydrophobicity.
Antibacterial Activity Trends :
- Electron-withdrawing groups (e.g., CF₃ in 5c ) correlate with higher activity (MIC 2–4 µg/mL), whereas electron-donating groups (e.g., methoxy in the target compound) may shift activity profiles toward broader-spectrum targets.
- Aromatic substituents at position 6 (e.g., phenyl in 5b ) generally outperform heteroaryl groups (e.g., pyridinyl in 5d ), suggesting steric and electronic compatibility with bacterial targets .
Research Implications
The target compound’s unique pyrimidinyl-thioether and methoxy-benzoate motifs position it as a promising candidate for further optimization. Comparative data suggest that replacing phenyl groups with pyrimidine rings (as in the target) could balance potency and solubility, addressing limitations seen in analogs like 5c and 5d . Future studies should prioritize in vivo efficacy and toxicity profiling to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
